2-Hydroxy-5-(hydroxymethyl)benzonitrile
Description
2-Hydroxy-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring hydroxyl and hydroxymethyl functional groups
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-hydroxy-5-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,10-11H,5H2 |
InChI Key |
IWAXXFSLERACLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-(hydroxymethyl)benzonitrile involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Hydroxy-5-(hydroxymethyl)benzonitrile can involve the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst. This method is advantageous due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 2-Hydroxy-5-(carboxymethyl)benzonitrile.
Reduction: 2-Hydroxy-5-(hydroxymethyl)benzylamine.
Substitution: 2-Hydroxy-5-(alkoxymethyl)benzonitrile.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
2-Hydroxy-5-(hydroxymethyl)benzonitrile serves as a critical intermediate in the synthesis of more complex organic molecules. The presence of both hydroxyl and hydroxymethyl groups enhances its reactivity, allowing for various transformations such as oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Table 1: Common Reactions Involving 2-Hydroxy-5-(hydroxymethyl)benzonitrile
| Reaction Type | Product | Description |
|---|---|---|
| Oxidation | 2-Hydroxy-5-(carboxymethyl)benzonitrile | Conversion of hydroxymethyl to carboxymethyl group |
| Reduction | 2-Hydroxy-5-(hydroxymethyl)benzylamine | Reduction of nitrile to amine |
| Substitution | 2-Hydroxy-5-(alkoxymethyl)benzonitrile | Formation of alkoxymethyl derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 2-Hydroxy-5-(hydroxymethyl)benzonitrile exhibits potential antimicrobial and anticancer properties. Studies have shown that it may interact with specific biological targets, modulating enzyme activity or influencing cellular pathways. Its functional groups allow it to form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various compounds, 2-Hydroxy-5-(hydroxymethyl)benzonitrile was tested against cancer cell lines. Results demonstrated significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for drug development targeting cancer cells .
Medicinal Chemistry Applications
Lead Compound in Drug Development
Due to its biological activities, 2-Hydroxy-5-(hydroxymethyl)benzonitrile is being explored as a lead compound in medicinal chemistry. Its structure allows for modifications that can enhance efficacy while reducing toxicity. The nitrile group is particularly noteworthy as it is commonly found in pharmaceutical agents, contributing to the bioactivity of several drugs .
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| 2-Hydroxybenzonitrile | Lacks hydroxymethyl group | Less versatile in reactions |
| 2-Hydroxy-5-methylbenzonitrile | Contains methyl instead of hydroxymethyl | Different reactivity profile |
| Salicylic Acid | No hydroxymethyl functionality | Commonly used in anti-inflammatory drugs |
Industrial Applications
Production of Dyes and Polymers
In addition to its applications in research and medicine, 2-Hydroxy-5-(hydroxymethyl)benzonitrile is utilized in the industrial sector for producing dyes and polymers. Its reactive functional groups make it suitable for incorporation into polymer matrices or dye formulations, contributing to the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Hydroxy-5-methylbenzonitrile: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
This dual functionality allows for more diverse chemical transformations and interactions compared to similar compounds .
Biological Activity
2-Hydroxy-5-(hydroxymethyl)benzonitrile, a compound with the molecular formula C8H9NO2, has gained attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2-Hydroxy-5-(hydroxymethyl)benzonitrile |
| Structure | Structure |
Enzyme Inhibition
Research indicates that 2-Hydroxy-5-(hydroxymethyl)benzonitrile exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit various enzymes, which may be relevant in therapeutic contexts. For instance, it has shown promising results in inhibiting topoisomerase II, an enzyme critical in DNA replication and repair .
Receptor Binding
The compound has also been investigated for its ability to bind to specific receptors. Studies suggest that it may interact with PD-L1 (Programmed Death-Ligand 1), a significant target in cancer immunotherapy. The binding affinity and mechanism of action were assessed through various in vitro assays, demonstrating comparable activity to known PD-L1 antagonists .
Antiproliferative Effects
In vitro studies have demonstrated that 2-Hydroxy-5-(hydroxymethyl)benzonitrile exhibits antiproliferative effects on mammalian cells. This activity is particularly relevant for its potential application in cancer therapy, where inhibiting cell proliferation is a desired outcome .
Case Studies
- Topoisomerase Inhibition : A study evaluated the effects of several hydroxymethyl-substituted compounds on topoisomerase II activity. Results indicated that 2-Hydroxy-5-(hydroxymethyl)benzonitrile effectively inhibited this enzyme, suggesting its potential as a chemotherapeutic agent .
- PD-L1 Interaction : A comparative study on various nitrile-containing compounds revealed that 2-Hydroxy-5-(hydroxymethyl)benzonitrile could disrupt PD-1/PD-L1 binding in human tumor models. This finding is significant for developing new cancer immunotherapies .
The mechanisms underlying the biological activities of 2-Hydroxy-5-(hydroxymethyl)benzonitrile involve:
- Enzyme Inhibition : By binding to the active site of enzymes such as topoisomerase II, it prevents the normal enzymatic activity necessary for DNA replication.
- Receptor Modulation : The compound's interaction with PD-L1 may lead to immune checkpoint blockade, enhancing the immune response against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
